molecular formula C5H10BrN3 B8233741 1-Azido-5-bromopentane

1-Azido-5-bromopentane

Cat. No. B8233741
M. Wt: 192.06 g/mol
InChI Key: RSCRXUOYRUPQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-5-bromopentane is a useful research compound. Its molecular formula is C5H10BrN3 and its molecular weight is 192.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azido-5-bromopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-5-bromopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Medicinal Chemistry

1-Azido-5-bromopentane plays a role in the synthesis of complex organic compounds, such as bicyclo[1.1.1]pentan-1-amine, which has significance in medicinal chemistry. This compound, derived from 1-azido-3-iodobicyclo[1.1.1]pentane, offers an alternative pathway for synthesizing medically relevant structures (Goh et al., 2014).

Organic Chemistry Education

In the context of education, 1-Azido-5-bromopentane is used in the study of elimination reactions. These studies help students understand the reactions and properties of alkyl halides, an important concept in organic chemistry (Latimer, 2003).

Synthesis of Chemical Compounds

It's involved in the synthesis of chemicals like 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB), highlighting its utility in creating compounds with specific chemical properties (Ruan Zhan-jun, 2005).

Chemical Reactions and Catalysis

1-Azido-5-bromopentane is also studied for its reaction properties and catalysis, for instance, in the synthesis of l-bromopentane using solid Mo-Ni catalysts (Fan Ying, 2002).

Biosynthesis and Metabolism

Research on 1-Azido-5-bromopentane extends into the field of biosynthesis and metabolism. Studies focus on how compounds like 1-bromopentane are metabolized in organisms (Grasse & James, 1972).

properties

IUPAC Name

1-azido-5-bromopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN3/c6-4-2-1-3-5-8-9-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCRXUOYRUPQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.